3-Methyl-4-nitrothiophene

Descripción general

Descripción

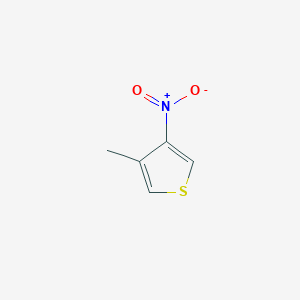

3-Methyl-4-nitrothiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered rings containing one sulfur atom. The presence of a methyl group at the third position and a nitro group at the fourth position makes this compound unique.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Methyl-4-nitrothiophene can be synthesized through several methods. One common approach involves the nitration of 3-methylthiophene using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective formation of the 4-nitro derivative .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfoxides or sulfones.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at positions adjacent to the sulfur atom.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Iron and hydrochloric acid, catalytic hydrogenation.

Substitution: Halogens (chlorine, bromine), alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amino derivatives.

Substitution: Halogenated, alkylated, and acylated thiophenes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Thiophene Derivatives

3-Methyl-4-nitrothiophene serves as a crucial building block in the synthesis of more complex thiophene derivatives. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of new materials and compounds.

Table 1: Comparison of Thiophene Derivatives

| Compound Name | Structure | Application Area |

|---|---|---|

| This compound | Structure | Precursor for pharmaceuticals |

| 4-Nitro-2-thiophenecarboxylic acid | Structure | Organic electronics |

| Methyl 5-chloro-4-nitrothiophene | Structure | Agrochemicals |

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown its efficacy against various bacterial strains and its potential to inhibit cancer cell proliferation.

Case Study: Anticancer Activity

In a study conducted by Arora et al. (2018), this compound was evaluated for its cytotoxic effects on human cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Pharmaceutical Development

Precursor for Drug Synthesis

The compound is explored as a precursor in the development of pharmaceutical agents. Its nitro group can be reduced to form amino derivatives, which are often key components in drug design.

Table 2: Pharmaceutical Applications

| Application Area | Specific Use | Reference |

|---|---|---|

| Antimalarial Agents | Phosphorothioamidate analogues | Thermo Scientific Chemicals |

| Hormonal Modulation | Anti-androgenic activity | Thermo Scientific Chemicals |

Environmental Applications

Biodegradation Studies

Research has highlighted the microbial degradation pathways of this compound, emphasizing its environmental significance. Strains such as Burkholderia sp. have been identified to metabolize this compound effectively, which can be leveraged for bioremediation efforts.

Case Study: Microbial Degradation

A study published in PMC (2016) investigated the microbial degradation mechanisms of 3-Methyl-4-nitrophenol (a related compound). The findings revealed that specific microbial strains could utilize this compound as a carbon source, indicating potential applications in bioremediation strategies .

Industrial Applications

Organic Semiconductors and Corrosion Inhibitors

In industrial settings, this compound is utilized in the production of organic semiconductors and corrosion inhibitors. Its chemical properties make it suitable for enhancing the performance of electronic materials and protecting metal surfaces from corrosion.

Table 3: Industrial Applications

| Industry | Application | Benefits |

|---|---|---|

| Electronics | Organic semiconductors | Improved conductivity |

| Coatings | Corrosion inhibitors | Enhanced durability |

Mecanismo De Acción

The mechanism of action of 3-Methyl-4-nitrothiophene and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfur atom in the thiophene ring can also participate in redox reactions, contributing to the compound’s overall reactivity .

Comparación Con Compuestos Similares

3-Methylthiophene: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitrothiophene: Lacks the methyl group, which can influence the compound’s physical and chemical properties.

2-Methyl-4-nitrothiophene: The position of the methyl group can affect the compound’s reactivity and interactions with other molecules.

Uniqueness: 3-Methyl-4-nitrothiophene is unique due to the combined presence of both the methyl and nitro groups, which confer distinct chemical and physical properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for various applications .

Actividad Biológica

3-Methyl-4-nitrothiophene is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a methyl group and a nitro group. The presence of these functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₄N₂O₂S |

| Molecular Weight | 172.16 g/mol |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that can cause cellular damage or modulate biological pathways. Additionally, the thiophene ring can participate in redox reactions, enhancing the compound's overall reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria suggest that the compound is effective at low concentrations.

Table: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

In addition to antimicrobial activity, this compound has been investigated for its anticancer potential. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The compound appears to induce apoptosis through the activation of caspase pathways.

Case Study: Cytotoxicity on HeLa Cells

A study conducted using the MTT assay revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability in HeLa cells. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM.

Environmental Impact and Biodegradation

This compound is also studied for its environmental implications, particularly regarding its degradation by microbial strains. Certain bacteria have shown the ability to metabolize this compound, leading to insights into bioremediation strategies for contaminated environments.

Table: Microbial Degradation Studies

| Microbial Strain | Degradation Rate (%) |

|---|---|

| Burkholderia sp. | 85 |

| Pseudomonas putida | 70 |

Propiedades

IUPAC Name |

3-methyl-4-nitrothiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c1-4-2-9-3-5(4)6(7)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXBYELYBUIZSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.